3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
Overview
Description
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a cyanophenoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 3-cyanophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(3-Aminophenoxymethyl)furan-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The furan ring and cyanophenoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyanophenoxy group but shares the furan ring and carboxylic acid functionality.
3-(4-Cyanophenoxymethyl)furan-2-carboxylic acid: Similar structure but with the cyanophenoxy group at a different position on the phenyl ring.
Uniqueness
3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is unique due to the specific positioning of the cyanophenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
3-[(3-cyanophenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-2-1-3-11(6-9)18-8-10-4-5-17-12(10)13(15)16/h1-6H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBJFOSFGMLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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